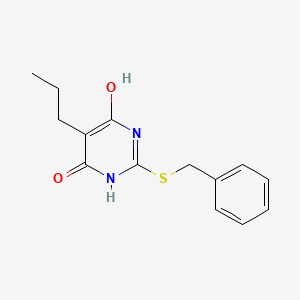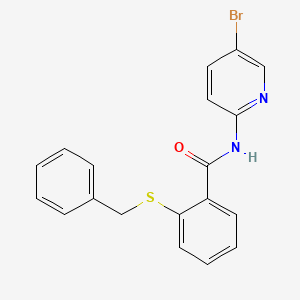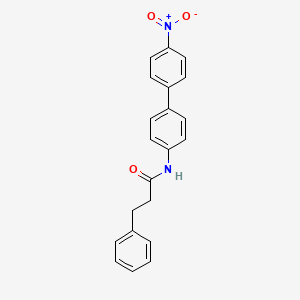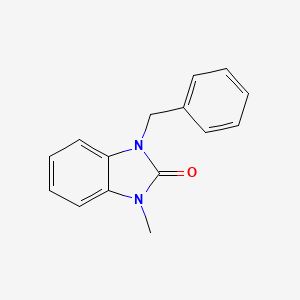
2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It is also known by its chemical name, NSC 370147. In
Mécanisme D'action
The exact mechanism of action of 2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in various disease processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication. This inhibition can lead to the death of cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In general, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have antiviral effects by inhibiting the replication of certain viruses. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone in lab experiments is its potential therapeutic properties. It has been shown to have a wide range of applications, making it a versatile compound for scientific research. However, one of the limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to fully understand its potential therapeutic properties and to optimize its use in various applications.
Orientations Futures
There are several future directions for research related to 2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone. One potential direction is to further explore its use as an anticancer agent, specifically in combination with other chemotherapy drugs. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone can be achieved through a multi-step process that involves the reaction of various chemicals. One of the most common methods involves the reaction of 2-aminopyrimidine with benzyl mercaptan and propyl bromide in the presence of a base. This reaction leads to the formation of the desired compound, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the most notable research applications include its use as an anticancer agent, antiviral agent, and anti-inflammatory agent. In addition, it has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-benzylsulfanyl-4-hydroxy-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-6-11-12(17)15-14(16-13(11)18)19-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBMBIOIDLEZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)

![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)


![4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)


